molecular formula C14H12N2O2S2 B12950611 S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate CAS No. 105853-79-0

S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate

Cat. No.: B12950611
CAS No.: 105853-79-0
M. Wt: 304.4 g/mol
InChI Key: OGVHUCXGDIDAFZ-UHFFFAOYSA-N
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Description

Introduction to S-(1-Methyl-1H-Benzimidazol-2-yl) Benzenesulfonothioate

Chemical Nomenclature and Structural Identity

The systematic IUPAC name This compound delineates its molecular architecture with precision. The core structure comprises:

  • A 1-methyl-1H-benzimidazole moiety: A bicyclic heterocycle featuring a benzene ring fused to an imidazole ring, substituted with a methyl group at the 1-position.
  • A benzenesulfonothioate group: A sulfonothioate ester (–S–SO~2~–C~6~H~5~) linked to the benzimidazole’s 2-position via a sulfur atom.

Key structural features include:

  • Electronic configuration : The benzimidazole ring’s aromatic system confers π-π stacking potential, while the sulfonothioate group introduces polarizable sulfur atoms and sulfonyl electronegativity.
  • Stereoelectronic effects : The thioester linkage (–S–SO~2~–) may enhance metabolic stability compared to traditional sulfonate esters, as sulfur’s lower electronegativity relative to oxygen modulates hydrolysis kinetics.
  • Spectroscopic signatures : Infrared (IR) spectroscopy of analogous benzimidazole-thiols reveals characteristic N–H stretches (~3153 cm⁻¹) and C–S vibrations (~1178 cm⁻¹). In sulfonothioates, symmetric/asymmetric S=O stretches (~1360 cm⁻¹ and ~1150 cm⁻¹) and S–S bonds (~500 cm⁻¹) are anticipated but require experimental validation.

Comparative analysis : Unlike sulfonyl derivatives (e.g., 2-{[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfanyl}-1H-benzimidazole ), where sulfur bridges aromatic systems, the sulfonothioate group in this compound introduces a sulfonyl-thioether linkage, potentially altering solubility and reactivity.

Historical Context in Heterocyclic Sulfur Chemistry

The integration of sulfur into heterocycles dates to the 19th century, with benzimidazoles emerging as pivotal scaffolds in medicinal and materials chemistry. Key milestones include:

  • Early benzimidazole synthesis : Condensation of o-phenylenediamine with carboxylic acids or aldehydes, as demonstrated in classical studies.
  • Sulfur functionalization : The 20th-century development of benzimidazole-thiols (e.g., 1H-benzimidazol-2-yl-thiol ) and their oxidation to sulfonic acids laid groundwork for advanced sulfonothioate derivatives.
  • Sulfonothioate emergence : While sulfonates (e.g., sulfadiazine) dominated early drug discovery, sulfonothioates gained attention for their unique redox and coordination properties, though literature on benzimidazole-linked variants remains sparse.

Synthetic evolution :

  • Benzimidazole-thiol precursors : Reactions of o-phenylenediamine with carbon disulfide under alkaline conditions yield thiol intermediates, as seen in 1H-benzimidazol-2-yl-thiol synthesis (75% yield).
  • Sulfonothioate introduction : Hypothetical routes involve thiol displacement with benzenesulfonothioyl chloride, though direct precedents are limited. In related work, 2-mercaptobenzothiazole reacts with sulfonyl chlorides to form sulfonamide hybrids.

Significance in Benzimidazole-Sulfonothioate Hybrid Architectures

Benzimidazole-sulfonothioate hybrids occupy a niche in drug design and materials science due to:

Electronic Modulation
  • The sulfonothioate group’s electron-withdrawing nature polarizes the benzimidazole ring, potentially enhancing binding to biological targets (e.g., enzymes with cationic active sites).
  • Comparative studies of C~15~H~15~N~3~OS derivatives show logP values (~3.49) indicative of moderate lipophilicity, suggesting that sulfonothioates could fine-tune solubility-bioavailability profiles.
Reactivity and Stability
  • Thioester dynamics : The S–SO~2~ bond may confer resistance to enzymatic hydrolysis compared to oxygen esters, a hypothesis supported by the metabolic stability of triazole-benzimidazole-sulfonyl hybrids.
  • Oxidative pathways : Analogous sulfonic acids (e.g., 1H-benzimidazol-2-yl-sulfonic acid ) are synthesized via KMnO~4~ oxidation, suggesting that sulfonothioates could serve as redox-active intermediates.
Applications in Molecular Design
  • Antimicrobial agents : Benzimidazole-sulfonyl hybrids exhibit broad-spectrum activity; sulfonothioates may enhance membrane permeability via sulfur-lipid interactions.
  • Coordination chemistry : Sulfur’s lone pairs could enable metal chelation, relevant to catalysis or metalloenzyme inhibition.

Table 1. Comparative Physicochemical Properties of Benzimidazole Derivatives

Compound Molecular Formula Molecular Weight logP Water Solubility
1H-Benzimidazol-2-yl-thiol C~7~H~6~N~2~S 150.20 1.2 Low
2-{[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfanyl}-1H-benzimidazole C~15~H~15~N~3~OS 285.36 3.49 Moderate
This compound (predicted) C~14~H~13~N~2~O~2~S~2~ 329.44 2.8–3.5* Low-moderate

*Estimated via analogy to .

Properties

CAS No.

105853-79-0

Molecular Formula

C14H12N2O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

2-(benzenesulfonylsulfanyl)-1-methylbenzimidazole

InChI

InChI=1S/C14H12N2O2S2/c1-16-13-10-6-5-9-12(13)15-14(16)19-20(17,18)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

OGVHUCXGDIDAFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzimidazoles involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of benzimidazole, including S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate, exhibit notable antimicrobial properties. In a study evaluating the antimicrobial activity of synthesized compounds similar to this compound, several derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 5.08 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

Anticancer Potential
The anticancer properties of this compound have also been investigated. In vitro studies have shown that certain derivatives possess significant antiproliferative effects against human colorectal carcinoma cell lines (HCT116). For example, specific compounds exhibited IC50 values lower than the standard chemotherapeutic agent 5-Fluorouracil (IC50 = 9.99 µM), indicating a promising potential for further development in cancer therapies .

Agricultural Applications

Fungicidal Properties
this compound has been explored for its fungicidal properties. Benzimidazole derivatives are known to inhibit fungal growth by disrupting cellular processes. This compound could potentially be utilized in developing new fungicides that target specific fungal pathogens affecting crops, thereby enhancing agricultural productivity .

Biochemical Research

Enzyme Inhibition Studies
The compound is also of interest in biochemical research for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar benzimidazole derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, making it a target for antimicrobial and anticancer drugs .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N21.40Staphylococcus aureus
N32.54Escherichia coli
N45.08Candida albicans
N55.19Klebsiella pneumoniae

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)Comparison with Standard Drug
N95.85More potent than 5-Fluorouracil
N184.53More potent than 5-Fluorouracil

Case Studies

Case Study: Antimicrobial Efficacy
In a recent study involving the synthesis of various benzimidazole derivatives, researchers evaluated their antimicrobial efficacy using standard methods such as the tube dilution technique. Compounds were tested against a panel of bacterial and fungal strains, revealing that certain derivatives exhibited superior activity compared to established antibiotics . This highlights the potential for developing new antimicrobial agents based on this compound.

Case Study: Anticancer Screening
Another significant study focused on the anticancer properties of synthesized analogues of this compound against human colorectal cancer cells (HCT116). The results indicated that several compounds not only inhibited cell growth effectively but also demonstrated mechanisms of action that warrant further investigation for therapeutic applications .

Mechanism of Action

The mechanism of action of S-(1-Methyl-1H-benzo[d]imidazol-2-yl) benzenesulfonothioate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfonothioate group can further enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Impact

(a) S-(Diethylphosphonodifluoromethyl) Benzenesulfonothioate
  • Structure: Features a diethylphosphonodifluoromethyl (-CF₂-PO(OEt)₂) substituent on the sulfonothioate sulfur.
  • Key Differences: The target compound replaces the phosphonodifluoromethyl group with a 1-methylbenzimidazol-2-yl moiety.
  • Reactivity: The phosphonodifluoromethyl group in the analog facilitates radical-mediated reactions with aldehydes, yielding fluorinated thioethers. In contrast, the benzimidazole group in the target compound may stabilize intermediates via π-π stacking or hydrogen bonding, altering reaction pathways .
(b) 2-(1H-Benzimidazol-2-yl)-N-[(E)-Dimethylamino)methylidene] Benzenesulfonamide
  • Structure : Contains a benzimidazole linked to a sulfonamide group (-SO₂-NH-).
  • Key Differences: The sulfonamide group (O=S=O-NH-) versus sulfonothioate (O=S=O-S-) alters electronic properties.
  • Crystal Packing: The sulfonamide forms N–H⋯N and N–H⋯O hydrogen bonds, creating 1D polymeric chains. The sulfonothioate’s sulfur may reduce hydrogen-bonding capacity but increase hydrophobic interactions, affecting solubility and melting points .
  • Synthesis: The sulfonamide is synthesized via sulfonylation of benzimidazole derivatives, whereas the sulfonothioate may require thiol-specific coupling strategies .
(c) Bendamustine-Related Benzimidazole Derivatives
  • Examples: USP Bendamustine Related Compound D: 4-{5-[(2-Chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid . USP Bendamustine Related Compound F: Mannitol-1-yl ester with a bis-chloroethylamino benzimidazole .
  • Key Differences: These derivatives feature alkylating chloroethyl groups and carboxylic acid/mannitol esters, unlike the sulfonothioate in the target compound.
  • Biological Activity: The chloroethyl groups confer DNA alkylating properties, making them chemotherapeutic agents. The target compound’s sulfonothioate may instead target enzymes or receptors via sulfur-mediated interactions .

Comparative Physicochemical and Reactivity Profiles

Property Target Compound S-(Diethylphosphonodifluoromethyl) Analog Sulfonamide Analog Bendamustine Derivatives
Functional Group Benzenesulfonothioate + benzimidazole Phosphonodifluoromethyl + sulfonothioate Benzenesulfonamide + benzimidazole Chloroethylamino + carboxylic acid
Hydrogen Bonding Moderate (N–H, S=O) Low (CF₂, PO) High (N–H⋯O/N) High (COOH, NH)
Lipophilicity Moderate (aromatic + sulfur) High (fluorine, phosphorus) Low (polar sulfonamide) Variable (ester > acid)
Reactivity Electrophilic sulfur, radical stability Radical reactions with aldehydes Nucleophilic sulfonamide DNA alkylation
Applications Medicinal chemistry, catalysis Fluorinated thioether synthesis Crystal engineering Chemotherapy

Biological Activity

S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 105853-79-0
  • Molecular Formula : C11H12N2O2S2
  • Molecular Weight : 284.35 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.
  • Reactive Oxygen Species (ROS) Modulation : It may induce oxidative stress in certain cell types, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Biological Activity Data

Biological Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via ROS
Enzyme inhibitionCompetitive inhibition of target enzymes

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against MRSA. The results indicated a significant reduction in bacterial growth, suggesting that the compound could serve as a potential treatment for resistant infections.

Study 2: Anticancer Properties

In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). This mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Study 3: Enzyme Interaction

Research focused on the enzyme inhibitory effects of the compound revealed that it competes with natural substrates, leading to decreased enzyme activity. This finding supports its potential use in regulating metabolic disorders.

Toxicological Profile

While the compound shows promise in various applications, its safety profile must be considered. Toxicological assessments indicate that high doses may lead to cytotoxic effects in non-target cells. Further studies are needed to determine safe dosage levels and long-term effects.

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